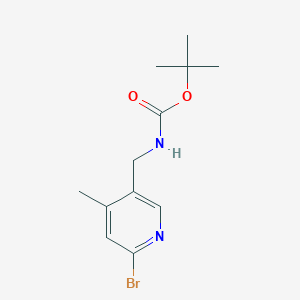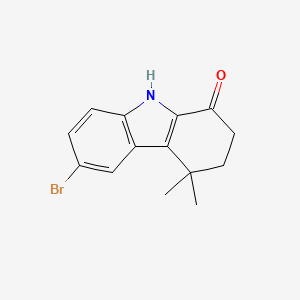
6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to a tetrahydrocarbazole core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the bromination of 4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions with optimized conditions for yield and purity.
Análisis De Reacciones Químicas
6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent carbazole compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with molecular targets in biological systems. The bromine atom and the carbazole core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
6-Bromo-4,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other brominated carbazole derivatives and similar heterocyclic compounds. Some similar compounds include:
- 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 4,4-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Bromo-4,4-dimethyl-1H-carbazole
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14BrNO |
|---|---|
Peso molecular |
292.17 g/mol |
Nombre IUPAC |
6-bromo-4,4-dimethyl-3,9-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C14H14BrNO/c1-14(2)6-5-11(17)13-12(14)9-7-8(15)3-4-10(9)16-13/h3-4,7,16H,5-6H2,1-2H3 |
Clave InChI |
AVUQQRZASWKIBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


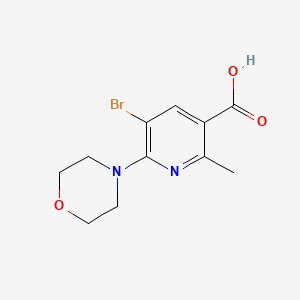
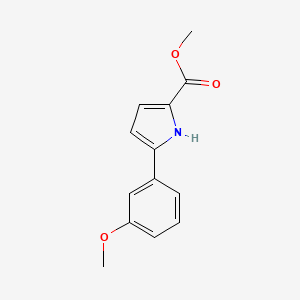

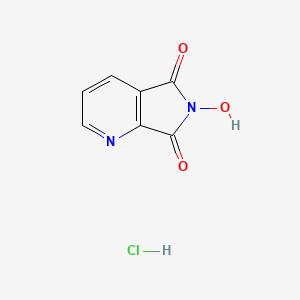
![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
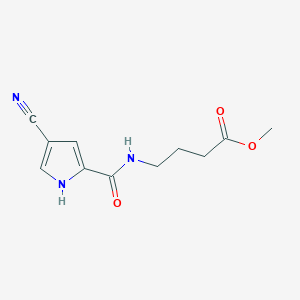
![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
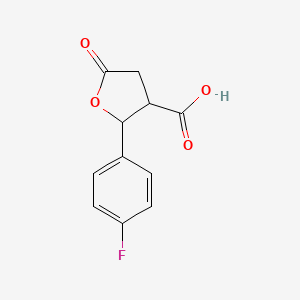
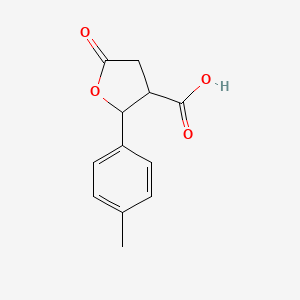
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
